molecular formula C13H11ClO B1669242 2-Benzyl-4-chlorophenol CAS No. 120-32-1

2-Benzyl-4-chlorophenol

Cat. No.: B1669242
CAS No.: 120-32-1
M. Wt: 218.68 g/mol
InChI Key: NCKMMSIFQUPKCK-UHFFFAOYSA-N
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Scientific Research Applications

Clorophene has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an antimicrobial agent in chemical formulations.

    Biology: Employed in microbiological studies to inhibit the growth of bacteria and fungi.

    Medicine: Investigated for its potential use in disinfectants and antiseptics.

    Industry: Utilized as a preservative in cosmetics and personal care products

Mechanism of Action

Clorophene exerts its antimicrobial effects by disrupting the cell membrane integrity of microorganisms. It targets the lipid bilayer, causing leakage of cellular contents and ultimately leading to cell death. The compound also interferes with enzyme activity within the microbial cells, further enhancing its antimicrobial efficacy .

Similar Compounds:

Comparison:

Clorophene’s unique combination of antimicrobial efficacy and relatively low toxicity makes it a valuable compound in various applications, distinguishing it from other similar compounds.

Safety and Hazards

This chemical is considered hazardous and can cause skin irritation, serious eye damage, and may be harmful if inhaled. It is suspected of causing cancer and damaging fertility. It may also cause damage to organs through prolonged or repeated exposure .

Biochemical Analysis

Biochemical Properties

2-Benzyl-4-chlorophenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to increase cytochrome P-450 content in the liver, which is crucial for the metabolism of many substances . Additionally, it decreases aryl hydrocarbon hydroxylase activity, affecting the detoxification processes in the liver . The compound’s interactions with these biomolecules highlight its potential impact on metabolic pathways and detoxification mechanisms.

Cellular Effects

This compound exerts several effects on different cell types and cellular processes. It causes skin irritation and may lead to allergic reactions, indicating its impact on cellular signaling pathways related to inflammation and immune responses . The compound is also suspected of causing cancer and damaging fertility, suggesting it may influence gene expression and cellular metabolism in ways that promote carcinogenesis and reproductive toxicity . These effects underscore the importance of understanding the cellular mechanisms underlying its action.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions and enzyme modulation. It can inhibit or activate enzymes involved in metabolic pathways, such as cytochrome P-450 . The compound’s ability to bind to specific biomolecules and alter their function is a key aspect of its mechanism of action. Additionally, it may cause changes in gene expression, leading to altered cellular functions and potential toxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under certain conditions but may degrade over extended periods . Long-term exposure to this compound has been associated with chronic toxicity, including damage to organs such as the kidneys . These temporal effects highlight the need for careful monitoring and control of exposure levels in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity, but higher doses can lead to significant adverse effects, including nephropathy and carcinogenesis . These dosage-dependent effects emphasize the importance of determining safe exposure levels to minimize toxicological risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P-450 enzymes . These enzymes facilitate the compound’s metabolism and detoxification, converting it into various metabolites excreted in urine and feces . Understanding these metabolic pathways is crucial for assessing the compound’s overall impact on biological systems.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its bioavailability and potential toxicity. The compound’s distribution patterns are essential for understanding its pharmacokinetics and toxicological profile.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can impact the compound’s activity and function, influencing its interactions with cellular components and its overall biochemical effects. Understanding these localization mechanisms is vital for elucidating the compound’s mode of action at the cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions: Clorophene is synthesized through the reaction of sodium or potassium pentoxide with benzyl chloride . The reaction typically involves the following steps:

    Preparation of Sodium or Potassium Pentoxide: Sodium or potassium metal is reacted with oxygen to form the respective pentoxide.

    Reaction with Benzyl Chloride: The pentoxide is then reacted with benzyl chloride under controlled conditions to produce Clorophene.

Industrial Production Methods: In industrial settings, Clorophene is produced using large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Clorophene undergoes various chemical reactions, including:

    Oxidation: Clorophene can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form phenolic derivatives.

    Substitution: Clorophene can undergo electrophilic aromatic substitution reactions, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed:

Properties

IUPAC Name

2-benzyl-4-chlorophenol
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InChI

InChI=1S/C13H11ClO/c14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10/h1-7,9,15H,8H2
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InChI Key

NCKMMSIFQUPKCK-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)CC2=C(C=CC(=C2)Cl)O
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Molecular Formula

C13H11ClO
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Related CAS

3184-65-4 (hydrochloride salt), 35471-49-9 (potassium salt)
Record name Clorophene [USAN]
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DSSTOX Substance ID

DTXSID5020154
Record name Clorophene
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Molecular Weight

218.68 g/mol
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Physical Description

Ortho-benzyl-para-chlorophenol appears as white to light tan or pink flakes or white crystals. Insoluble in water. Slight phenolic odor. (NTP, 1992), White to light tan or pink solid; [Hawley]
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Boiling Point

320 to 324 °F at 3.5 mmHg (NTP, 1992), 160-162 °C at 3.5 mm Hg
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Flash Point

370 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 61 °F (NTP, 1992), Highly sol in alcohol and other org solvents, In water, 149 mg/L at 25 °C
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Density

1.22 (NTP, 1992) - Denser than water; will sink, 1.185 at 58 °C
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Vapor Pressure

0.1 mmHg at 68 °F (NTP, 1992), 0.0000506 [mmHg], 1.87X10-7 kPa = 1.4X10-6 mm Hg /extrapolated/
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Color/Form

White to light tan or pink flakes

CAS No.

120-32-1
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Melting Point

119.3 °F (NTP, 1992), 48.5 °C
Record name ORTHO-BENZYL-PARA-CHLOROPHENOL
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Synthesis routes and methods I

Procedure details

A German patent, Ger.Offen 2,547,0310 (1977), disclosed the preparation of o-benzyl-toluenes by the reaction of o-methylbenzyl halides with substituted benzenes in the presence of Al-silicate. The 2-CH3C6H4CH2Cl was stirred with toluene and Al-silicate (25% Al2O3) at 110° C. to give 81% 2-methylbenzyltoluene. According to a Japanese patent, Jpn. Kokai Tokkyo Koho JP 59,186,937 (1984), o-benzylphenol was prepared by the liquid phase reaction of benzyl alcohol with phenol in the presence of γ-Al2O3. For example 7.5 g γ-Al2O3 was added to a mixture of 32.5 g benzyl alcohol and 47 g phenol at 190° C. under stirring to give a product containing 49.9% o-benzylphenol. A German patent, Ger. Offen DE 3,700,917 (1988), disclosed the preparation of p-substituted o-benzylphenols by benzylation of p-substituted phenols with benzylalcohol in the presence of Na—Y type zeolite. A mixture of 0.5 mole 4-ClC6H4OH, 0.1 mole C6H5CH2OH and 0.6 g of Na—Y type zeolite was heated at 200° C. for 3 hrs to give 25.4% 2-benzyl-4-chlorophenol.
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Reaction Step Two
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[Compound]
Name
γ-Al2O3
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32.5 g
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Quantity
47 g
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p-substituted o-benzylphenols
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Synthesis routes and methods II

Procedure details

A German patent, Ger.Offen 2,547,030 (1977), disclosed the preparation of o-benzyl toluenes by the reaction of o-methylbenzyl halides with substituted benzenes in the presence of Al-silicate. The 2-CH3C6H4CH2Cl was stirred with toluene and Al-silicate (25% Al2O3) at 110° C. to give 81% 2-methylbenzyltoluene. According to a Japanese patent, JP 59,186,937 (1984), o-benzylphenol was prepared by the liquid phase reaction of benzyl alcohol with phenol in the presence of γ-Al2O3. For example 7.5 g γ-Al2O3 was added to a mixture of 32.5 g benzyl alcohol and 47 g phenol at 190° C. under stirring to give a product-containing 49.9% o-benzylphenol. A German Patent, Ger. Offen DE 3,700,917 (1988), disclosed the preparation of p-substituted o-benzylphenols by alkylation of p-substituted phenols with benzylalcohol in the presence of Na-Y type zeolite. A mixture of 0.5 mole 4-ClC6H4OH, 0.1 mole C6H5CH2OH and 0.6 g of Na-Y type zeolite was heated at 200° C. for 3 hrs to give 25.4% 2-benzyl-4-chlorophenol.
[Compound]
Name
p-substituted o-benzylphenols
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Name
p-substituted phenols
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Name
zeolite
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0.1 mol
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Name
Na-Y
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Benzyl-4-chlorophenol
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Customer
Q & A

ANone: While the exact mechanism of action of 2-benzyl-4-chlorophenol is not fully elucidated in the provided research, it acts as a disinfectant, suggesting interference with essential cellular processes in microorganisms. [, , , ] Further research is needed to understand the specific molecular targets and downstream effects.

ANone: * Molecular Formula: C13H11ClO* Molecular Weight: 218.68 g/mol* Spectroscopic data: Infrared (IR) spectroscopy has been used to confirm the structure of the synthesized compound. []

ANone: Limited data is available on the stability of this compound under various conditions. Research suggests it can be effectively incorporated into polymeric micelles for disinfectant coatings on catheters, indicating some degree of stability and compatibility with certain materials. [] Further research is needed to explore its stability profile in different environments and its compatibility with a broader range of materials.

ANone: The provided research does not mention any catalytic properties or applications of this compound. It primarily focuses on its use as a disinfectant and analytical methods for its detection.

ANone: While the provided research does not detail specific computational chemistry studies on this compound, it highlights the use of process simulation software for optimizing the continuous extraction process. [] This suggests the potential for applying computational methods, such as QSAR modeling, to further investigate its properties and potential applications.

ANone: The provided research does not delve into specific SHE regulations for this compound. As a disinfectant, it falls under regulations governing the manufacture, use, and disposal of such substances. Further investigation is required to understand the specific regulatory guidelines and risk mitigation strategies associated with its production and application.

ANone: The provided research primarily focuses on the application of this compound as a disinfectant and does not provide detailed information regarding its PK/PD properties.

ANone: Research indicates this compound exhibits broad-spectrum antimicrobial activity. Studies have explored its efficacy against various bacteria, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Enterococcus hirae, using methods like Fractional Bactericidal Concentration (FBC) determination. [, , ]

ANone: While the provided research mentions this compound as a component in various applications like disinfectants and dry-cleaning agents, detailed toxicological data is limited. Further investigation is needed to establish a comprehensive safety profile, including potential long-term effects and any adverse reactions.

ANone: One study describes the incorporation of this compound into polymeric micelles for coating catheters. [] This approach highlights a potential drug delivery system for localized and sustained release of the compound.

ANone: The available research does not mention specific biomarkers associated with this compound. Further research is needed to explore potential biomarkers for monitoring its efficacy, predicting treatment response, or identifying any adverse effects.

ANone: Several analytical techniques have been employed for the analysis of this compound, including:

  • High-Performance Liquid Chromatography (HPLC): This method, coupled with various detectors like PDA [, , ], has been used for the separation, identification, and quantification of this compound in various matrices, including disinfectants and cosmetics.
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique has been utilized for the analysis of this compound in cosmetics after suitable extraction and derivatization procedures. [, ]
  • Ultrasound-Assisted Extraction (UAE): This method has been combined with SPME and GC-MS for the determination of this compound in river sediment samples. []

ANone: While the research primarily focuses on the applications of this compound, it highlights its presence in river sediment [] indicating its release into the environment. The ecological impact of this compound, its bioaccumulation potential, and degradation pathways require further investigation. Research into effective bioremediation strategies and alternative, more environmentally friendly disinfectants is crucial for mitigating any negative impacts.

ANone: While the research mentions the use of various analytical techniques like HPLC and GC-MS for this compound analysis, detailed validation procedures are not explicitly described. Validation of these methods typically involves assessing parameters like accuracy, precision, linearity, recovery, specificity, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable and robust analytical data. []

ANone: The specific quality control and assurance measures employed for this compound-containing products depend on the intended application and relevant regulatory requirements. These measures may include:

    ANone: The provided research does not address the immunogenicity of this compound. Further studies are needed to investigate its potential to induce an immune response and explore any strategies for mitigating or modulating immunogenicity if required.

    ANone: The provided research does not delve into the specific interactions of this compound with drug transporters, drug-metabolizing enzymes, or its biocompatibility and biodegradability. Further research is needed to understand these aspects.

    ANone: While the research does not directly compare alternatives, it acknowledges the continuous search for environmentally friendly and effective disinfectants. [, ] Identifying and evaluating suitable substitutes with improved safety profiles and reduced environmental impact is an active area of research.

    ANone: Continued research on this compound would benefit from:

      ANone: While the provided research does not offer a historical overview, it highlights its long-standing use as a disinfectant [, ] and its presence in various formulations. [, ] Tracing back its initial discovery, synthesis methods, and evolving applications could provide valuable historical context.

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      Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.